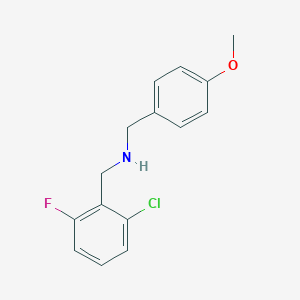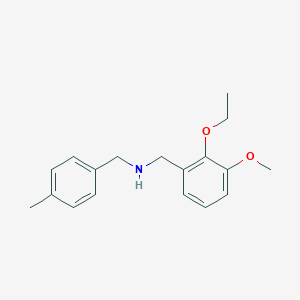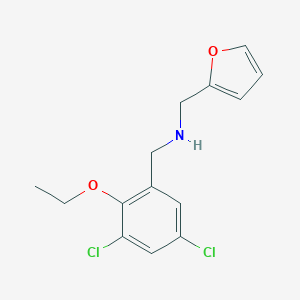
4-(Cyclopentylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylcarbonyl)-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a cyclic derivative of piperazine and has been found to have several potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylcarbonyl)-2-piperazinone is not fully understood, but it is believed to act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to bind to the glycine site on the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cyclopentylcarbonyl)-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
4-(Cyclopentylcarbonyl)-2-piperazinone has several potential future directions for scientific research. It has been suggested that this compound could be used as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, this compound could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Future research could also focus on improving the synthesis method of this compound to increase its yield and purity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and body.
Conclusion:
This compound is a promising compound that has several potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models and has been shown to enhance memory and learning. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, it also has some limitations, such as low solubility in water and a short half-life. Future research could focus on improving the synthesis method of this compound, investigating its potential as a therapeutic agent for cognitive disorders, and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of 4-(Cyclopentylcarbonyl)-2-piperazinone can be achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate to form the corresponding carbamate. This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
4-(Cyclopentylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been shown to enhance memory and learning in rodents, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a therapeutic agent for neuropathic pain, depression, and anxiety disorders.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-(cyclopentanecarbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13) |
Clave InChI |
UOBXMAPJTCMNSY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
SMILES canónico |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)
